molecular formula C16H19Cl2NO3 B3836928 3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B3836928
M. Wt: 344.2 g/mol
InChI Key: ILDYKPGXKROROM-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves the reaction of 2,4-dichloroaniline with a cyclopentane derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-microbial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid
  • 3-carbamoyl-3-(2,4-dichlorophenyl)propanoic acid

Uniqueness

3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopentane ring and the dichlorophenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO3/c1-15(2)10(6-7-16(15,3)14(21)22)13(20)19-12-5-4-9(17)8-11(12)18/h4-5,8,10H,6-7H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDYKPGXKROROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
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3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
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3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
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3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
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3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Reactant of Route 6
3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

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